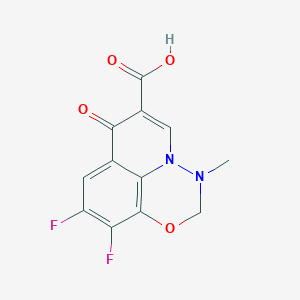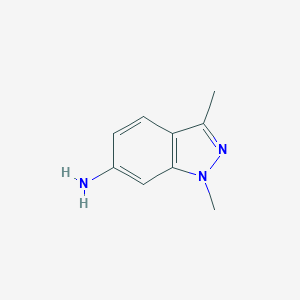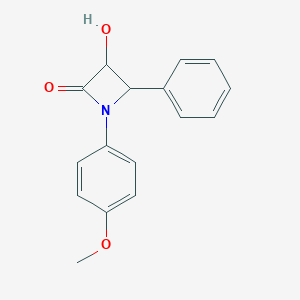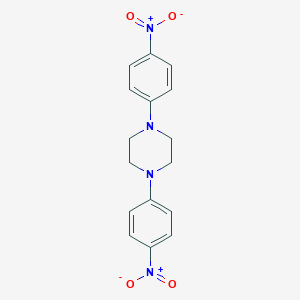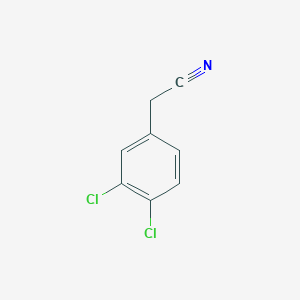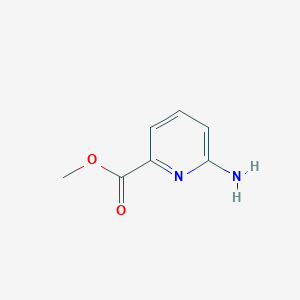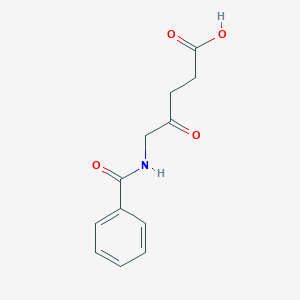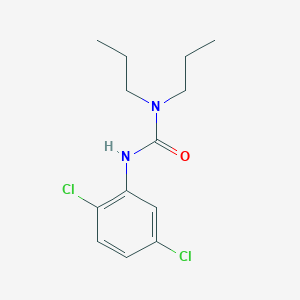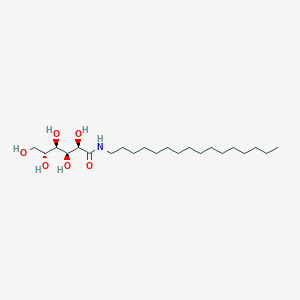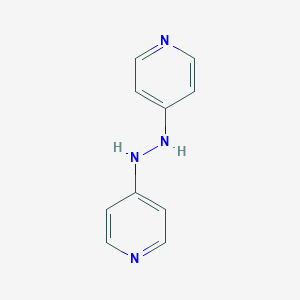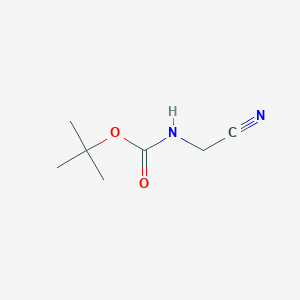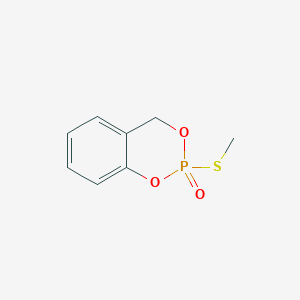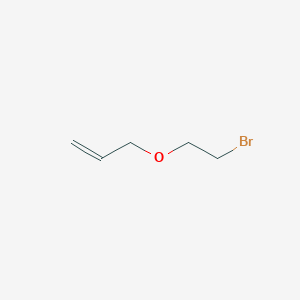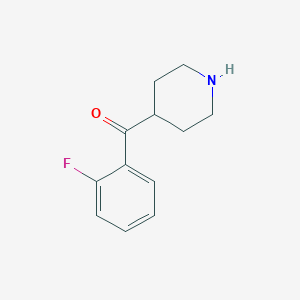
(2-Fluoro-phenyl)-piperidin-4-yl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2-Fluoro-phenyl)-piperidin-4-yl-methanone" is a fluorinated aromatic ketone with a piperidine moiety. It is structurally related to various compounds that have been synthesized and studied for their potential applications in medical imaging and as pharmaceutical agents. The presence of the fluorine atom and the piperidine ring suggests that this compound could have interesting binding properties and biological activity.
Synthesis Analysis
The synthesis of related fluorinated phenyl piperidinyl methanones involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration. For instance, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved with a reasonable overall yield of 62.4% using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials . Similarly, the precursor to a radiolabelled ligand for SPECT brain imaging, (4-fluorophenyl) {1-[2-(2-bromophenyl)ethyl]piperidin-4-yl}methanone, was synthesized with a total yield of 40% . These methods demonstrate the feasibility of synthesizing complex fluorinated piperidinyl methanones with high purity and yield.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal and molecular structure of a side product in benzothiazinone synthesis, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was reported, indicating the precision with which these structures can be determined . Additionally, the structure of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was confirmed by single crystal X-ray diffraction, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom .
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their ability to undergo radiolabelling, which is crucial for their use in medical imaging. For instance, the radiosynthesis of [123I]-(4-fluorophenyl) {1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone was performed using a halogen exchange reaction with a yield of 70% . Another related compound was radiolabelled using an electrophilic iododestannylation, achieving a tracer yield of 80% . These reactions are indicative of the compounds' potential in the development of diagnostic tools.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as log P values, have been measured to assess their lipophilicity, which is an important factor in their biodistribution and brain uptake. For example, the log P of [123I]-(4-fluorophenyl) {1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone was measured to be 2.52, indicating moderate lipophilicity, which is favorable for brain uptake . The thermal properties of these compounds have also been studied, with the structure of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime being stable in the temperature range of 20-170°C . These properties are crucial for understanding the stability and behavior of the compounds under physiological conditions.
Wissenschaftliche Forschungsanwendungen
4. Summarize Results and Outcomes:
1. Organic Synthesis and Medicinal Chemistry:
- Methods: Utilizing multicomponent reactions for the synthesis of N-arylpyrrole-3-carbaldehydes, which are important intermediates in pharmaceuticals .
- Results: The method provides a practical approach to synthesize diverse bioactive fused heterocyclic scaffolds such as pyrroloquinoline and pyrrolo-oxadiazole .
2. Physical Chemistry and Molecular Physics:
- Methods: Employing spectroscopic techniques like resonant two-photon ionization (R2PI) and ionization-loss stimulated Raman spectroscopy (ILSRS) to study the effects of fluorine substitution .
- Results: Insights into the energetic ordering of conformers and the impact of fluorine on molecular structure .
3. Cancer Research and Drug Design:
- Methods: Design and synthesis of novel derivatives containing the fluoro-phenyl moiety for evaluation of their anticancer activity .
- Results: Some compounds exhibited promising results in inhibiting cancer cell growth, leading to further investigation into their potential as therapeutic agents .
4. Neurotransmitter Research:
- Methods: Studying the vibronic and vibrational spectra of gas phase fluorinated compounds using techniques like resonant two-photon ionization (R2PI) and ionization-loss stimulated Raman spectroscopy (ILSRS) .
- Results: Understanding the conformational landscapes and the effects of fluorine substitution on molecular structures .
5. Chromatography and Separation Sciences:
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-piperidin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCLRCFFXWWFHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-phenyl)-piperidin-4-yl-methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

